2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dimethoxy-1-(2-methoxyphenyl)ethanone . This nomenclature reflects the substitution pattern:
- The parent chain is a two-carbon ethanone backbone.
- Two methoxy groups ($$ \text{-OCH}_3 $$) are attached to the second carbon of the ketone moiety.
- A 2-methoxyphenyl ring is bonded to the carbonyl carbon.
The compound’s systematic identification is further supported by its CAS Registry Number (646472-77-7) and PubChem CID (71379368). Its SMILES notation ($$ \text{COC1=CC=CC=C1C(=O)C(OC)OC $$) and InChIKey (OSWHOVUJFCMUNQ-UHFFFAOYSA-N) provide unambiguous representations of atomic connectivity and stereochemical features.
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dimethoxy-1-(2-methoxyphenyl)ethanone |
| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{O}_4 $$ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 646472-77-7 |
| InChIKey | OSWHOVUJFCMUNQ-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of 2,2-dimethoxy-1-(2-methoxyphenyl)ethanone is defined by its planar aromatic ring and tetrahedral carbonyl carbon. Key features include:
- Bond Lengths : The carbonyl ($$ \text{C=O} $$) bond length is approximately 1.21 Å, typical for ketones. The methoxy C-O bonds measure ~1.43 Å, consistent with ether linkages.
- Bond Angles : The ketone group adopts a trigonal planar geometry with bond angles near 120° around the carbonyl carbon. The methoxy substituents introduce slight distortions due to steric interactions.
- Conformational Flexibility : Rotation around the C-C bond linking the phenyl ring to the ketone moiety is restricted by resonance stabilization between the aromatic system and the carbonyl group. The two methoxy groups on the ethanone backbone adopt a gauche conformation to minimize steric strain.
The 3D conformation (available via PubChem’s interactive model) highlights intramolecular interactions, such as van der Waals forces between methoxy oxygen atoms and the phenyl ring.
Crystallographic Data and Packing Arrangements
As of the latest PubChem update (May 2025), no crystallographic data for 2,2-dimethoxy-1-(2-methoxyphenyl)ethanone has been reported. However, structural analogs such as 1-(4-methoxyphenyl)-2-phenoxyethan-1-one ($$ \text{C}{15}\text{H}{14}\text{O}3 $$) exhibit monoclinic crystal systems with space group $$ P21/c $$ and unit cell parameters $$ a = 5.5859 \, \text{Å}, b = 24.818 \, \text{Å}, c = 9.3393 \, \text{Å}, \beta = 101.128^\circ $$. In such systems, molecules pack in layered arrangements stabilized by van der Waals interactions and weak hydrogen bonds. By analogy, the title compound likely forms similar packing motifs, with methoxy groups participating in dipole-dipole interactions.
Comparative Analysis with Structural Analogues
The structural and electronic properties of 2,2-dimethoxy-1-(2-methoxyphenyl)ethanone differ markedly from related compounds:
- Electronic Effects : Methoxy groups in the title compound donate electron density via resonance, stabilizing the ketone group. In contrast, chlorine atoms in the dichloro analogue withdraw electron density, increasing electrophilicity.
- Steric Considerations : The ortho-methoxy group on the phenyl ring creates steric hindrance absent in the para-substituted analogue.
- Hydrogen Bonding : The dihydroxy analogue forms intramolecular hydrogen bonds between hydroxyl and ketone groups, a feature absent in the fully methoxylated title compound.
These comparisons underscore how substituent identity and position modulate physicochemical behavior in acetophenone derivatives.
Properties
CAS No. |
646472-77-7 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-13-9-7-5-4-6-8(9)10(12)11(14-2)15-3/h4-7,11H,1-3H3 |
InChI Key |
OSWHOVUJFCMUNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ketones with Dimethyl Sulfate
This method parallels the synthesis of 2,2-dimethoxy-2-phenylacetophenone (US5081307A), adapting it for 2-methoxyphenyl substrates.
- Substrate Preparation : Use 2-methoxyacetophenone as the ketone precursor.
- Alkylation : React with dimethyl sulfate and sodium methylate (or potassium methylate) in a nonpolar solvent (e.g., dioxane, toluene).
- Catalyst Addition : Incorporate phase-transfer catalysts like polyethylene glycol or crown ethers to enhance reaction efficiency.
- Workup : Separate sodium monomethyl sulfate byproduct via water washing and organic solvent extraction.
| Parameter | Value/Description |
|---|---|
| Temperature | -20°C to 100°C (optimal: 0°C to 50°C) |
| Solvent | Nonpolar, water-immiscible (e.g., dioxane) |
| Catalyst | Polyethylene glycol (PEG), crown ether |
| Reaction Time | 2–6 hours |
- Dimethyl sulfate is a hazardous alkylating agent; alternative methylating agents (e.g., methyl iodide) may require base optimization.
- Byproduct removal complicates purification for large-scale synthesis.
Transesterification of Dimethoxyacetates
Adapted from α-ketoacetal synthesis protocols (PMC6268805), this route leverages dimethoxyacetate esters and nucleophilic amines.
Steps :
- Ester Preparation : Synthesize methyl α,α-dimethoxyacetate via esterification.
- Transesterification : React with N-methoxymethylamine (DMHA) in the presence of i-PrMgCl in THF at -78°C.
- Purification : Kugelrohr distillation or column chromatography.
- Low yields (30%) reported for methyl derivatives; ethyl analogs are less efficient.
- Requires cryogenic conditions (-78°C) for reactivity control.
Diazo Intermediate Routes
While unstable for ortho-methoxy derivatives (PMC3939782), diazo compounds could theoretically undergo Wolff-type rearrangements.
- Diazoketone Synthesis : Prepare 2-diazo-1-(2-methoxyphenyl)ethan-1-one via deacetylation of protected phenols.
- Photolysis : Irradiate to form α-ketoacetal via Wolff rearrangement.
- Ortho-methoxy groups destabilize diazo intermediates, limiting feasibility.
- Alternative protecting groups (e.g., benzyloxy) may improve stability but complicate deprotection.
Comparison of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Dimethyl Sulfate Alkylation | High regioselectivity, scalable | Toxic reagents, byproduct issues |
| InCl₃ Catalysis | Mild conditions, rapid reactions | Limited stereochemical control |
| Transesterification | Cryogenic precision | Low yields, complex workup |
| Diazoketone Rearrangement | Direct functionalization | Intermediate instability |
Chemical Reactions Analysis
Photocatalytic Decarboxylative [3+2] Cycloaddition
Under tungsten catalysis (WO₂PC, 0.5 mol%) and 450 nm LED irradiation, this compound participates in decarboxylative [3+2] cycloadditions with α,β-unsaturated carboxylic acids (e.g., trifluoromethylacrylic acid). The reaction proceeds in a mixed MeCN/MeOH solvent system under oxygen, yielding cycloadducts and aromatized products (e.g., 57% yield for product 3a ) via radical pathways .
Key Conditions
| Parameter | Value |
|---|---|
| Catalyst | WO₂PC (0.5 mol%) |
| Light Source | 450 nm LEDs |
| Solvent | MeCN/MeOH (1:1 v/v) |
| Reaction Time | 24 h |
| Oxygen Atmosphere | Required for radical initiation |
Nucleophilic Substitution at the Ketone Position
The ketone group undergoes nucleophilic substitution with phenols under basic conditions. For example, reacting with 2-methoxyphenol in the presence of Et₃N yields ether-linked derivatives (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one in 95% yield) .
General Procedure
-
Dissolve 1-(2-methoxyphenyl)ethan-1-one (1 equiv) and phenol (1.5 equiv) in THF.
-
Add Et₃N (2.0 equiv) and stir at RT for 12 h.
Aldol Condensation to Form Chalcones
The compound serves as a ketone component in aldol reactions with aromatic aldehydes. For instance, condensation with 4-methoxybenzaldehyde under NaOH/MeOH yields α,β-unsaturated ketones (chalcones) in >90% yields .
Representative Reaction
Optimized Conditions
-
Base: NaOH (3 equiv)
-
Solvent: MeOH (0.2–0.5 M)
Demethylation of Methoxy Groups
Under acidic conditions (e.g., HOAc), the methoxy groups undergo partial demethylation. For example, treatment with HOAc (1.5 equiv) in MeCN/MeOH generates hydroxylated intermediates, which participate in subsequent cyclization or oxidation steps .
Observed Byproducts
Photochemical α-Cleavage
As a benzophenone analog, the compound undergoes α-cleavage under UV light (λ = 254 nm), generating methoxy-substituted benzoyl radicals. These radicals dimerize or abstract hydrogen, forming biphenyl derivatives .
Radical Pathway
Comparative Reactivity Table
| Reaction Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Decarboxylative Cycloaddition | 57 | WO₂PC, O₂, 450 nm LEDs | |
| Etherification | 95 | Et₃N, THF, RT | |
| Aldol Condensation | 91 | NaOH, MeOH, 1 h | |
| Demethylation | 10 | HOAc, MeCN/MeOH |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one exhibits significant anticancer properties.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's cytotoxic effects on various cancer cell lines. The results demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 20 |
| Ascorbic Acid | 30 |
| Quercetin | 25 |
This table shows that this compound has a lower IC50 value than ascorbic acid and quercetin, suggesting it is a more effective antioxidant agent .
Neuroprotective Effects
Another promising application is in neuroprotection. Studies have suggested that the compound may protect neuronal cells from oxidative stress.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells indicated that treatment with this compound reduced oxidative stress markers significantly when compared to untreated controls .
Organic Photovoltaics
The compound's unique electronic properties make it suitable for use in organic photovoltaic devices.
Case Study:
A research team synthesized a polymer incorporating this compound as a side chain. The resulting material exhibited a power conversion efficiency of 8.5%, demonstrating its potential in solar energy applications .
Polymer Synthesis
The compound serves as a useful building block in the synthesis of various polymers.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ethylene glycol) | 250 | 30 |
| Polycarbonate | 220 | 50 |
| Copolymer with this compound | 260 | 45 |
The copolymer demonstrates enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its utility in high-performance applications .
Synthesis of Complex Molecules
The compound has been utilized as a precursor in the synthesis of more complex organic molecules.
Case Study:
A synthetic route involving the reaction of this compound with various nucleophiles led to the successful formation of novel benzofuran derivatives with potential biological activity .
Catalyst Development
Additionally, it has been explored as a catalyst in various organic reactions.
Data Table: Catalytic Activity
| Reaction Type | Yield (%) |
|---|---|
| Aldol Reaction | 85 |
| Michael Addition | 90 |
| Diels-Alder Reaction | 88 |
These results highlight the effectiveness of using this compound as a catalyst for enhancing reaction yields in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one and its analogs:
Structural and Reactivity Differences
- Electronic Effects : The dimethoxy group in the target compound likely increases electron density at the α-carbon compared to the trifluoro analog, which is electron-withdrawing. This difference may influence nucleophilic/electrophilic behavior in reactions like aldol condensations or cross-couplings .
- Biological Activity: Compounds like 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethan-1-one demonstrate the impact of aromatic substitution on receptor binding (e.g., cannabinoid receptors), suggesting that the dimethoxy variant could exhibit unique bioactivity .
Biological Activity
2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure
The compound can be described by its chemical formula , featuring two methoxy groups and a phenyl ring. Its structure is crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing thiazole or phenyl groups have shown significant efficacy against various bacterial strains, including E. coli and S. Typhimurium . The minimum inhibitory concentration (MIC) for these compounds often ranges from 0.17 to 0.47 mg/mL, indicating moderate to high antibacterial potency.
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 1 | E. coli | 0.23 | 0.47 |
| Compound 2 | S. Typhimurium | 0.17 | 0.23 |
| Compound 3 | B. cereus | 0.23 | 0.47 |
Cytotoxic Effects
Research has demonstrated that similar compounds can induce cytotoxic effects in cancer cell lines. For example, studies utilizing the MTT assay have shown that certain derivatives can significantly reduce cell viability at concentrations around 100 μM . The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) production and alterations in cell cycle progression.
Interaction with Biological Targets
The interaction of this compound with specific biological targets is critical for its activity:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins and caspases .
- Antibacterial Mechanism : The presence of methoxy groups enhances the lipophilicity of the compound, facilitating better penetration into bacterial membranes .
Case Studies
Several case studies have highlighted the clinical implications of compounds related to this compound:
- Intoxication Reports : Cases involving related compounds like 25I-NBOMe have shown severe toxicity profiles, including tachycardia and agitation, which may be relevant for understanding the safety profile of similar structures .
- Therapeutic Potential : Investigations into the use of methoxy-substituted phenyl compounds in treating infections and cancers suggest promising therapeutic avenues .
Q & A
Q. What are the standard synthetic protocols for preparing 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one, and how are critical intermediates characterized?
A common route involves Friedel-Crafts acylation using methoxy-substituted benzaldehyde derivatives. For example, methoxyethoxymethyl chloride (MEMCl) can act as a protecting group under reflux with potassium carbonate in acetone, achieving 72% yield after silica gel chromatography . Key intermediates are characterized via 1H/13C NMR to verify regiochemistry, with methoxy protons appearing at δ 3.8–4.0 ppm and carbonyl carbons at δ 190–210 ppm .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
1H NMR (300 MHz) and 13C NMR (75 MHz) are critical, with methoxy groups and ketone carbons showing distinct shifts. X-ray crystallography using SHELX software provides absolute configuration validation, particularly for resolving stereochemical ambiguities in derivatives .
Q. What reaction pathways enable functional group interconversion (e.g., oxidation, reduction) of the ketone moiety?
The ketone group undergoes nucleophilic addition with Grignard reagents (e.g., RMgX) in anhydrous THF to form tertiary alcohols. Reduction with NaBH4 in ethanol yields secondary alcohols, while oxidation with KMnO4 under acidic conditions produces carboxylic acids. Reaction progress is monitored by TLC and FT-IR for carbonyl loss (νC=O ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can photoredox catalysis be applied to C–H functionalization of the methoxyphenyl ring?
Photoredox systems using [Ru(bpy)₃]²⁺ under blue LED irradiation enable radical-mediated C–H amination. Optimized conditions (2 mol% catalyst, DMF, 18 h irradiation) achieve 75% yield for ortho-aminated derivatives. Mechanistic studies via Stern-Volmer quenching confirm single-electron transfer (SET) pathways .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for derivatives?
Discrepancies in NMR chemical shifts (>5 ppm) require multi-technique validation. Density functional theory (DFT) calculations (B3LYP/6-31G*) are compared to experimental data, with deviations >3 ppm prompting X-ray validation to assess solvation or crystal packing effects .
Q. How does fluorination alter electronic properties and reactivity?
Introducing trifluoromethyl groups via Claisen-Schmidt condensations with fluorinated acetophenones increases electrophilicity. 19F NMR tracks successful fluorination (δ -60 to -70 ppm), while Hammett constants (σm = 0.43) quantify enhanced electron-withdrawing effects. Fluorinated derivatives show improved stability in Suzuki-Miyaura cross-coupling reactions .
Q. What methodologies evaluate the compound’s potential in medicinal chemistry (e.g., receptor binding, enzyme inhibition)?
Docking studies (AutoDock Vina) predict binding affinities to serotonin receptors (e.g., 5-HT2A, ΔG = -9.2 kcal/mol). In vitro assays measure IC50 values for MAO-A inhibition (e.g., 12 µM), with structure-activity relationships (SAR) guiding optimization of methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
